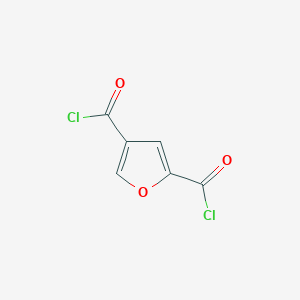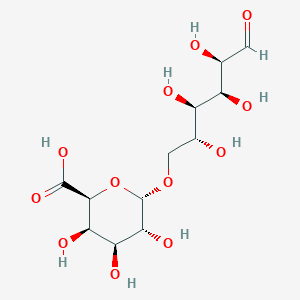
Isovanillin
Overview
Description
Mechanism of Action
Target of Action
Isovanillin, a phenolic aldehyde and an isomer of vanillin, primarily targets the enzyme aldehyde oxidase . It acts as a selective inhibitor of this enzyme .
Mode of Action
This compound interacts with aldehyde oxidase by inhibiting its activity . Instead, it is metabolized by another enzyme, aldehyde dehydrogenase , into isovanillic acid .
Biochemical Pathways
The metabolism of this compound involves its conversion into isovanillic acid by the enzyme aldehyde dehydrogenase .
Pharmacokinetics
Its metabolism by aldehyde dehydrogenase into isovanillic acid suggests that it undergoes hepatic metabolism
Result of Action
The inhibition of aldehyde oxidase by this compound could potentially influence various physiological processes, given the role of this enzyme in drug metabolism and detoxification . Moreover, the metabolite isovanillic acid could have potential therapeutic applications. For instance, it has been suggested that this compound could be a candidate drug for use in alcohol aversion therapy .
Biochemical Analysis
Biochemical Properties
Isovanillin is not a substrate of aldehyde oxidase but is metabolized by aldehyde dehydrogenase into isovanillic acid . This biochemical interaction suggests that this compound could be a candidate drug for use in alcohol aversion therapy .
Cellular Effects
This compound has shown promising effects on various types of cells. For instance, it has been found to inhibit the virulence phenotypes regulated by the las- and pqs- quorum sensing (QS) systems of Pseudomonas aeruginosa .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a selective inhibitor of aldehyde oxidase . It is not a substrate of that enzyme, and is metabolized by aldehyde dehydrogenase into isovanillic acid .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown a dose-dependent effect on wound contraction and re-epithelialization in wound healing models
Dosage Effects in Animal Models
In animal models, this compound has demonstrated significant anti-inflammatory activity and wound healing effects . The effects of different dosages of this compound in animal models need to be further investigated.
Metabolic Pathways
This compound is involved in the metabolism of vanillin and is part of the WikiPathways machine-readable pathway collection . It is metabolized by aldehyde dehydrogenase into isovanillic acid .
Preparation Methods
Isovanillin can be synthesized through various methods. One common synthetic route involves the nonregioselective Vilsmeier–Haack reaction of O-alkyl guaiacols . The process includes O-alkylation of guaiacol, followed by formylation with N-methylformanilide and phosphorus oxychloride, and finally selective dealkylation using anhydrous aluminium trichloride . Another method involves the reaction of 4-hydroxybenzaldehyde with bromine to obtain 3-bromo-4-hydroxybenzaldehyde, which is then reacted with methyl iodide and hydrolyzed under the action of sodium hydroxide and cuprous chloride to produce this compound .
Chemical Reactions Analysis
Isovanillin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is a selective inhibitor of aldehyde oxidase and is metabolized by aldehyde dehydrogenase into isovanillic acid . Common reagents used in these reactions include phosphorus oxychloride, N-methylformanilide, and anhydrous aluminium trichloride . Major products formed from these reactions include isovanillic acid and other derivatives .
Scientific Research Applications
Isovanillin has a wide range of scientific research applications. In chemistry, it is used as a precursor in the total synthesis of morphine . Additionally, this compound has been studied for its anti-inflammatory properties . In the industry, it is used in the production of fine chemicals, pharmaceuticals, and flavoring agents .
Comparison with Similar Compounds
Properties
IUPAC Name |
3-hydroxy-4-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-11-8-3-2-6(5-9)4-7(8)10/h2-5,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTZFYYHCGSXJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7049423 | |
| Record name | 3-Hydroxy-4-methoxy-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7049423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
621-59-0 | |
| Record name | Isovanillin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=621-59-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isovanillin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621590 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ISOVANILLIN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82996 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzaldehyde, 3-hydroxy-4-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Hydroxy-4-methoxy-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7049423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxy-p-anisaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.724 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOVANILLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4A9N90H9X6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[9,9'-Biphenanthrene]-10,10'-diol](/img/structure/B19973.png)











